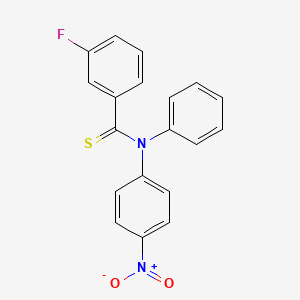
3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide is an organic compound that belongs to the class of carbothioamides It is characterized by the presence of a fluoro group, a nitrophenyl group, and a phenyl group attached to a benzene ring with a carbothioamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide typically involves multi-step organic reactions. One common method involves the nucleophilic substitution of a fluoroaromatic compound with a nitrophenylamine derivative, followed by the introduction of the carbothioamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron powder and calcium chloride in ethanol.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: This compound shares the fluoro and nitro groups but differs in its overall structure and functional groups.
3-Fluoro-N-[(4-nitrophenyl)methyl]aniline: This compound has a similar core structure but differs in the substitution pattern and functional groups.
Uniqueness
3-Fluoro-N-(4-nitrophenyl)-N-phenylbenzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
185057-78-7 |
|---|---|
Fórmula molecular |
C19H13FN2O2S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-fluoro-N-(4-nitrophenyl)-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C19H13FN2O2S/c20-15-6-4-5-14(13-15)19(25)21(16-7-2-1-3-8-16)17-9-11-18(12-10-17)22(23)24/h1-13H |
Clave InChI |
BBCYFVACPKRIRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C(=S)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)

![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)

![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)
![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)
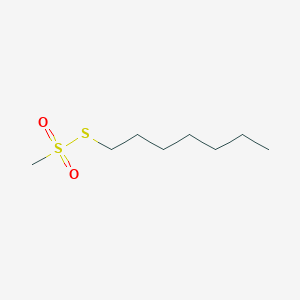
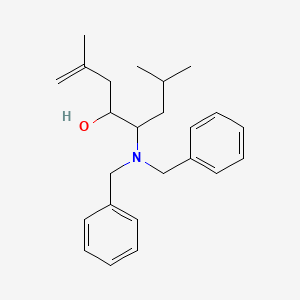
![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)
![({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B12567710.png)

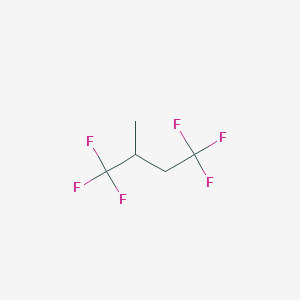
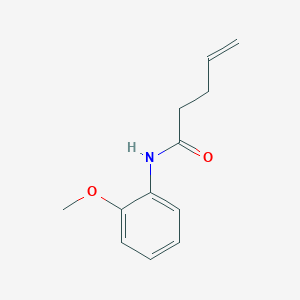
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
